1,2-Bis(2-chloroethoxy)ethane, widely known as triethylene glycol dichloride, is a bifunctional alkylating agent and a critical oligoethylene glycol building block. It features two terminal primary chlorides separated by a flexible, hydrophilic diether backbone. In industrial and laboratory procurement, this compound is primarily sourced as an essential precursor for the templated synthesis of macrocyclic polyethers (such as 18-crown-6 and its derivatives), as a cross-linking monomer for specialty polysulfides and polyurethanes, and as a hydrophilic linker in pharmaceutical intermediates. With a boiling point of 235 °C, it offers excellent thermal stability, making it highly suitable for high-temperature macrocyclization and step-growth polymerization protocols where shorter-chain or more highly reactive halide analogs would degrade or volatilize prematurely [1].
Substituting 1,2-bis(2-chloroethoxy)ethane with shorter homologs like diethylene glycol dichloride or more reactive analogs like 1,2-bis(2-bromoethoxy)ethane fundamentally alters both the reaction trajectory and the final material properties. In macrocycle synthesis, the exact chain length (an 8-atom linker) is structurally mandated to achieve the correct cavity size for target ionophores; using the diethylene glycol analog shifts the thermodynamic product from an 18-membered ring (ideal for potassium coordination) to a 15-membered ring (selective for sodium). Furthermore, while the dibromo analog offers faster initial nucleophilic substitution kinetics, the dichloride is overwhelmingly preferred for scale-up due to its superior atom economy, lower cost per mole, and reduced susceptibility to premature elimination side-reactions at the elevated temperatures required for cyclization or polymerization .
The synthesis of specific crown ethers is entirely dependent on the backbone length of the dihalide precursor. When synthesizing 18-crown-6 derivatives (which have a cavity size of ~2.6–3.2 Å, selective for K+), 1,2-bis(2-chloroethoxy)ethane must be reacted with a corresponding triethylene glycol derivative. Substituting this with diethylene glycol dichloride forces the cyclization into a 15-crown-5 geometry (cavity size ~1.7–2.2 Å), which drastically reduces potassium binding affinity and alters the phase-transfer catalytic utility of the resulting molecule [1].
| Evidence Dimension | Resulting Macrocycle Ring Size and Cation Selectivity |
| Target Compound Data | Yields 18-membered rings (K+ selective) |
| Comparator Or Baseline | Diethylene glycol dichloride (Yields 15-membered rings, Na+ selective) |
| Quantified Difference | 3-atom difference in ring circumference, shifting primary ion selectivity from K+ to Na+ |
| Conditions | Base-catalyzed Williamson ether macrocyclization |
Buyers synthesizing potassium-selective phase transfer catalysts or specific ionophores cannot substitute chain lengths without completely losing the target binding function.
For industrial alkylation and polymerization workflows, the choice of leaving group significantly impacts mass efficiency. 1,2-Bis(2-chloroethoxy)ethane has a molecular weight of 187.06 g/mol, whereas the more reactive dibromo analog (1,2-bis(2-bromoethoxy)ethane) weighs 275.97 g/mol. To introduce the same number of moles of the triethylene glycol linker into a polymer or pharmaceutical intermediate, a process requires approximately 47.5% more mass of the brominated precursor. Coupled with the higher inherent cost of brominated organics, the dichloride provides a vastly superior mass-to-yield ratio for large-scale manufacturing .
| Evidence Dimension | Precursor Mass Requirement per Mole of Linker |
| Target Compound Data | 187.06 g/mol |
| Comparator Or Baseline | 1,2-Bis(2-bromoethoxy)ethane (275.97 g/mol) |
| Quantified Difference | 47.5% increase in raw material mass required when using the dibromo analog |
| Conditions | Stoichiometric calculation for industrial scale-up |
For procurement managers, the dichloride offers a massive cost and mass-efficiency advantage over the dibromo analog for bulk polymer or intermediate synthesis.
Macrocyclization reactions to form crown ethers or large macrocycles often require prolonged heating (e.g., refluxing in THF or DMF at 65–150 °C) to overcome the entropic penalty of ring closure. Under these harsh conditions, 1,2-bis(2-chloroethoxy)ethane exhibits excellent thermal stability, whereas the corresponding iodo- or bromo- analogs are significantly more prone to base-catalyzed dehydrohalogenation (elimination) side reactions. These side reactions generate unwanted vinyl ethers and depress the overall yield of the target macrocycle .
| Evidence Dimension | Susceptibility to Base-Catalyzed Elimination at High Temperatures |
| Target Compound Data | High stability, low elimination rate |
| Comparator Or Baseline | 1,2-Bis(2-bromoethoxy)ethane (Higher rates of elimination) |
| Quantified Difference | Chlorides require higher activation energy for elimination, preserving the bifunctional monomer for the slower cyclization pathway |
| Conditions | Prolonged reflux in polar aprotic solvents with strong bases (e.g., KOH/DMF) |
Process chemists select the dichloride to maximize the yield of the cyclized product and minimize the formation of dead-end elimination byproducts during long reaction times.
When used as a monomer in the synthesis of polyethers or polysulfide elastomers, the length of the oligoethylene glycol chain directly dictates the flexibility of the resulting polymer network. Incorporating 1,2-bis(2-chloroethoxy)ethane introduces a longer, more flexible diether segment compared to diethylene glycol dichloride. This increased chain length enhances the free volume within the polymer matrix, effectively lowering the glass transition temperature (Tg) and improving the low-temperature elasticity and hydrophilicity of the final material [1].
| Evidence Dimension | Polymer Backbone Flexibility and Tg |
| Target Compound Data | Lower Tg, higher elasticity |
| Comparator Or Baseline | Diethylene glycol dichloride (Higher Tg, more rigid) |
| Quantified Difference | The addition of one -CH2CH2O- repeating unit systematically lowers the Tg of the resulting polysulfide or polyether networks |
| Conditions | Step-growth polymerization of functionalized elastomers |
Material scientists must procure the exact chain length to tune the thermal and mechanical properties of specialty elastomers and hydrogels.
This compound is the absolute required precursor for generating 18-membered macrocyclic phase-transfer catalysts, as its exact 8-atom chain length is necessary to form the K+-selective cavity size, which cannot be achieved with shorter homologs [1].
It acts as a flexible, hydrophilic monomer in step-growth polymerizations, effectively lowering the glass transition temperature of the polymer network to improve low-temperature elasticity compared to shorter-chain analogs [2].
Where a stable, bifunctional PEG-like linker is needed to bridge two pharmacophores (e.g., in PROTACs or dimeric drugs), the dichloride offers superior atom economy and thermal stability during synthesis compared to brominated alternatives .
Corrosive;Acute Toxic;Irritant